molecular formula C12H12N2O B3123089 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde CAS No. 304477-41-6

1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3123089
CAS No.: 304477-41-6
M. Wt: 200.24 g/mol
InChI Key: IBUHXEBPFFEKQS-UHFFFAOYSA-N
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Description

1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a methyl group at the N1 position and a p-tolyl (4-methylphenyl) substituent at the C3 position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of Schiff bases, hydrazones, and thiazolidinone derivatives . For example, it serves as a precursor for α-amylase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-methyl-3-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12-11(8-15)7-14(2)13-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHXEBPFFEKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(p-tolyl)-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions and yields the desired aldehyde product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Pyrazole-4-carbaldehyde derivatives differ primarily in their substituents at the N1 and C3 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N1, C3) Molecular Formula Molecular Weight (g/mol) Key Applications/Source
1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde Methyl, p-tolyl C₁₂H₁₂N₂O 200.24 Intermediate for α-amylase inhibitors
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenyl C₁₇H₁₂N₂O₂ 276.29 Antioxidant, anti-inflammatory
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde Chloro, methyl, p-tolyl C₁₂H₁₁ClN₂O 234.68 Not specified (structural analog)
1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde Methyl, pyrazinyl C₉H₈N₄O 188.19 No reported bioactivity
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group in the target compound is electron-donating, enhancing aromaticity and stability, which may contribute to its efficacy as a synthetic intermediate .
  • Heteroaromatic Substituents : Derivatives with pyrazinyl or pyridinyl groups (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde) exhibit reduced electron density at the C3 position, which may affect binding interactions in biological systems .
Key Findings:
  • The p-tolyl group in the target compound facilitates its role in synthesizing α-amylase inhibitors, where it contributes to hydrophobic interactions in enzyme binding .
  • Benzoyl-phenyl analogs demonstrate significant antioxidant activity due to enhanced aromatic stability from electron-donating substituents .
  • Chlorinated analogs (e.g., 5-chloro derivatives) lack direct bioactivity data but are predicted to exhibit higher membrane permeability due to increased lipophilicity .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties
Property This compound 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Density (g/cm³) Not reported 1.24 (predicted) Not reported
Boiling Point (°C) Not reported 366.1 (predicted) Not reported
pKa Not reported -3.61 (predicted) Not reported
Key Notes:
  • The chlorinated analog exhibits a lower pKa (-3.61), suggesting stronger acidity compared to non-chlorinated derivatives, which may influence solubility and reactivity .
  • Data gaps for the target compound highlight the need for experimental characterization of its physicochemical profile.

Biological Activity

1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. The compound is characterized by its pyrazole ring structure, which is modified with a methyl group and a p-tolyl substituent, contributing to its reactivity and interaction with biological targets.

The molecular formula of this compound is C_{10}H_{11}N_{2}O, with a molecular weight of approximately 175.21 g/mol. The presence of the carbaldehyde functional group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to selectively target cancer cells while sparing normal cells. For example, molecular docking studies suggest that this compound can bind to specific sites on enzymes involved in cancer cell proliferation, potentially inhibiting their activity .

Table 1: Summary of Biological Activities

Activity Effect References
AntimicrobialInhibition of bacterial growth
AnticancerSelective cytotoxicity against cancer cells
Enzyme InhibitionBinding to cancer-related enzymes

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor interaction. Molecular docking simulations have revealed that the compound can effectively bind to the colchicine-binding site of tubulin, which is crucial for cancer cell division . Additionally, the compound's ability to form hydrogen bonds with key amino acids in target enzymes enhances its inhibitory effects.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of pyrazole derivatives against a range of pathogens. The findings demonstrated that these compounds not only inhibited bacterial growth but also showed promise as antifungal agents against various fungi .

Q & A

Q. What are the established synthetic routes for 1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor, followed by nucleophilic substitution with phenol derivatives. For example:

  • Step 1 : Vilsmeier-Haack formylation of 3-methyl-1-aryl-pyrazolones to yield 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde intermediates .
  • Step 2 : Nucleophilic substitution of the chloro group with p-tolylphenol under basic conditions (e.g., K₂CO₃ or KOH in DMSO) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : Confirms aldehyde proton resonance (~9.8–10.0 ppm) and aryl/pyrazole ring substitution patterns .
  • X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry. For example, dihedral angles between the pyrazole ring and aryl substituents (e.g., 73.67° for phenyl rings) .
  • FT-IR : Identifies carbonyl stretching frequencies (~1680–1700 cm⁻¹) .

Q. How do electron-donating/withdrawing substituents on the aryl ring influence reactivity and bioactivity?

Substituents like methoxy (electron-donating) or bromo (electron-withdrawing) alter electronic density on the pyrazole core, affecting:

  • Synthetic reactivity : Electron-withdrawing groups slow nucleophilic substitution but improve regioselectivity .
  • Bioactivity : Methoxy derivatives show enhanced antibacterial activity due to increased lipophilicity .

Q. Example :

  • 3-(4-Methoxyphenyl)-1-phenyl derivatives exhibit antiviral activity against flavivirus, attributed to improved membrane permeability .

Q. How can reaction conditions be optimized to resolve contradictory yield or purity data?

Contradictions in yields (e.g., 60–85%) often arise from:

  • Catalyst loading : Excess KOH may degrade the aldehyde group; use stoichiometric K₂CO₃ for milder conditions .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>98%) .
  • Reaction time : Extended reflux (>8 hours) ensures complete substitution but risks side reactions .

Q. Troubleshooting Workflow :

Monitor reaction progress via TLC.

Optimize solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization).

Use scavengers (e.g., molecular sieves) to stabilize the aldehyde group .

Q. What strategies are effective for designing bioactive derivatives of this compound?

Derivatization focuses on modifying the p-tolyl group or aldehyde functionality :

  • Phenoxy substitutions : Replace p-tolyl with substituted phenols (e.g., 4-methylphenoxy) to enhance antibacterial activity .
  • Oxime formation : Condense the aldehyde with hydroxylamine to create oxime derivatives for antiviral screening .
  • Heterocyclic coupling : Attach thiazole or morpholine moieties to the pyrazole core for diversified bioactivity .

Q. Case Study :

  • (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde showed potent activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Q. How do weak intermolecular interactions stabilize the crystal lattice of this compound?

Non-classical interactions, such as C–H···π and van der Waals forces, dominate the crystal packing:

  • C–H···π interactions (3.42 Å) between the pyrazole ring and aryl groups enhance lattice stability .
  • Planarity : The pyrazole ring’s near-planar geometry (deviation <0.004 Å) minimizes steric hindrance .

Q. Implications :

  • High melting points (140–150°C) correlate with dense crystal packing .
  • Solubility in polar aprotic solvents (e.g., DMF) is reduced due to strong lattice energy .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-verify NMR shifts with DFT calculations .
  • Dynamic effects : Rotameric equilibria in solution may split NMR peaks; use variable-temperature NMR .
  • Impurity profiling : HPLC-MS identifies byproducts (e.g., over-oxidized aldehydes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

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